Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester

Übersicht

Beschreibung

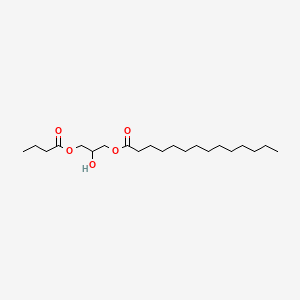

1-Myristoyl-3-Butyryl-rac-glycerol is a diacylglycerol compound containing myristic acid at the sn-1 position and butyric acid at the sn-3 position . It is a lipid molecule that plays a role in various biological processes and has applications in scientific research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1-Myristoyl-3-Butyryl-rac-Glycerin kann durch Veresterungsreaktionen synthetisiert werden, die Myristinsäure und Buttersäure mit Glycerin umfassen. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Herstellung von 1-Myristoyl-3-Butyryl-rac-Glycerin großtechnische Veresterungsprozesse. Die Reaktanten werden in einem Reaktor gemischt, und die Reaktion wird durch einen sauren Katalysator katalysiert. Die Mischung wird erhitzt, um die Veresterungsreaktion zu fördern, und das Produkt wird durch Destillation und Rekristallisation gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

1-Myristoyl-3-Butyryl-rac-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.

Hydrolyse: Die Esterbindungen können hydrolysiert werden, um Myristinsäure, Buttersäure und Glycerin zu ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Hydrolyse: Saure oder basische Bedingungen, wie z. B. Salzsäure oder Natriumhydroxid, erleichtern die Hydrolyse.

Hauptprodukte, die gebildet werden

Oxidation: Myristinsäure und Buttersäure.

Reduktion: Myristylalkohol und Butyraldehyd.

Hydrolyse: Myristinsäure, Buttersäure und Glycerin.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Biochemical Studies

- Lipid Behavior and Membrane Dynamics : The compound is used as a model to study lipid interactions and membrane fluidity. Its amphiphilic nature allows it to affect membrane-bound enzymes and receptors, influencing biological processes such as signaling pathways.

- Cell Signaling : Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester may act as a secondary messenger in intracellular signaling cascades, contributing to various cellular functions.

-

Materials Science

- Surfactants and Emulsifiers : Due to its amphiphilic properties, this compound is suitable for applications in emulsification processes, which are critical in food technology and cosmetics.

- Polymer Production : It is utilized as a monomer in the synthesis of plastic products, enhancing the properties of polymers for improved performance in various applications .

-

Industrial Uses

- Waterproofing Agents : The compound has been explored for use in waterproofing building materials such as cementitious materials and masonry. Its application improves bonding and durability of these materials .

- Asphalt Emulsions : It can be incorporated into asphalt emulsions for road construction, providing better adhesion and quicker drying times .

Case Studies

Wirkmechanismus

The mechanism of action of 1-Myristoyl-3-Butyryl-rac-glycerol involves its interaction with cellular membranes and signaling pathways. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. It may also participate in intracellular signaling cascades by acting as a secondary messenger .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Myristoyl-2-Oleoyl-3-Butyryl-rac-Glycerin: Enthält Ölsäure an der sn-2-Position.

1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-Glycerin: Enthält Palmitinsäure an der sn-2-Position.

Einzigartigkeit

1-Myristoyl-3-Butyryl-rac-Glycerin ist aufgrund seiner spezifischen Kombination aus Myristinsäure und Buttersäure einzigartig, die ihm besondere physikalisch-chemische Eigenschaften und biologische Aktivitäten verleiht. Seine Struktur ermöglicht spezifische Wechselwirkungen mit zellulären Komponenten, was es für die Forschung und industrielle Anwendungen wertvoll macht .

Biologische Aktivität

Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester, also known as 1-myristin-3-butyryl-rac-glycerol, is a fatty acid ester derived from tetradecanoic acid (myristic acid) and butoxy groups. This compound has attracted attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, synthesis, properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 372.54 g/mol. Its structure features a long hydrophobic hydrocarbon chain from tetradecanoic acid and a hydrophilic portion that includes a hydroxyl group and an ether-like linkage from the butoxy group. This amphiphilic nature contributes to its behavior in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 372.54 g/mol |

| Physical State | Viscous liquid or solid (depending on formulation) |

| Solubility | Soluble in organic solvents (e.g., DMSO, dimethyl formamide) |

| Purity | ≥98% |

Synthesis

The synthesis of this compound primarily involves esterification reactions . The mechanism typically includes:

- Nucleophilic Attack : The hydroxyl group attacks the carbonyl carbon of tetradecanoic acid.

- Formation of Ester Bond : This leads to the formation of the ester bond with the release of water.

- Equilibrium Shift : Removing water from the reaction mixture enhances product formation.

Biological Activity

This compound exhibits several biological activities that are important for its potential applications:

1. Antioxidant Activity

This compound has been identified as a potential lipophilic antioxidant. Its structural properties allow it to interact with lipid membranes, protecting them from oxidative damage.

2. Modulation of Cell Membrane Properties

Due to its amphiphilic characteristics, it can influence membrane fluidity, which is crucial for the function of membrane-bound enzymes and receptors. This modulation can affect various signaling pathways within cells.

3. Potential Anticancer Properties

Research indicates that tetradecanoic acid derivatives may exhibit anticancer activities by interacting with specific cellular pathways. For instance, studies have shown that certain fatty acids can influence apoptosis through caspase activation pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of tetradecanoic acid derivatives:

Eigenschaften

IUPAC Name |

(3-butanoyloxy-2-hydroxypropyl) tetradecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O5/c1-3-5-6-7-8-9-10-11-12-13-14-16-21(24)26-18-19(22)17-25-20(23)15-4-2/h19,22H,3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKBYUOWJONTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.